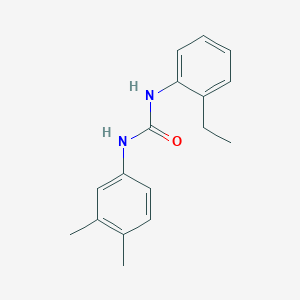
Tert-butylphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butylphenylsilane is an organosilicon compound with the chemical formula C10H16Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to a tert-butyl group and a phenyl group, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Tert-butylphenylsilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with tert-butyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5SiH3+(CH3)3CCl→C6H5SiH2C(CH3)3+HCl
Another method involves the hydrosilylation of tert-butylacetylene with phenylsilane in the presence of a platinum catalyst. This reaction is typically carried out under mild conditions and yields high purity this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve high yields and purity. The use of platinum-based catalysts is common in industrial settings due to their efficiency and selectivity.
化学反応の分析
Types of Reactions
Tert-butylphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylphenylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phenylsilane using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are often conducted in the presence of a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Tert-butylphenylsilanol
Reduction: Phenylsilane
Substitution: Various substituted silanes depending on the electrophile used
科学的研究の応用
Tert-butylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of silane-based polymers and materials.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives. The compound is also utilized in the manufacture of electronic components and semiconductors.
作用機序
The mechanism of action of tert-butylphenylsilane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows this compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved in its reactions are primarily related to its silicon center and the surrounding substituents.
類似化合物との比較
Similar Compounds
Phenylsilane: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
Tert-butylsilane: Lacks the phenyl group, resulting in different reactivity and applications.
Diphenylsilane: Contains two phenyl groups, leading to different steric and electronic properties.
Uniqueness
Tert-butylphenylsilane is unique due to the presence of both a tert-butyl group and a phenyl group. This combination provides a balance of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
特性
CAS番号 |
17873-11-9 |
|---|---|
分子式 |
C10H16Si |
分子量 |
164.32 g/mol |
IUPAC名 |
tert-butyl(phenyl)silane |
InChI |
InChI=1S/C10H16Si/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,11H2,1-3H3 |
InChIキー |
LLBSSEQAXQNVPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[SiH2]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)

![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)



![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)





